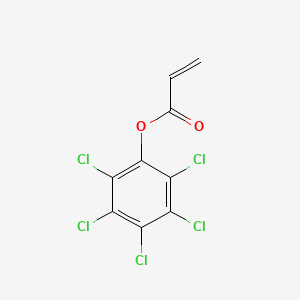

Pentachlorophenyl acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pentachlorophenyl acrylate is a useful research compound. Its molecular formula is C9H3Cl5O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Copolymerization

PCPA is synthesized through the reaction of pentachlorophenol with acrylic acids, utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a condensing agent. This method allows for the introduction of chlorinated groups into the acrylate backbone, enhancing its reactivity and potential applications in polymerization processes. The copolymerization of PCPA with pentaerythritol tetraacrylate (PETA) has been studied extensively, revealing that these chlorinated acrylates can form stable foams suitable for various applications, including inertial confinement fusion (ICF) targets and laser-driven plasma physics experiments .

Table 1: Synthesis Results of PCPA Monomers

| Monomer | Yield (%) | Reaction Conditions |

|---|---|---|

| PCPA | 70-78 | DCC in ethyl acetate |

Material Science

PCPA-based materials have been developed for use in foams that are utilized in ICF and laser experiments. The incorporation of chlorine into the foam structure not only enhances mechanical strength but also promotes early gelation, which is critical for maintaining structural integrity during high-energy applications . The ability to produce foams via supercritical carbon dioxide drying offers an environmentally friendly alternative to traditional drying methods, preserving the network structure without compromising the material's properties.

Biocidal Coatings

Research has demonstrated that copolymers containing low concentrations of PCPA exhibit biocidal properties. These coatings have been tested using accelerated growth agar dish methods, showing effectiveness against various microbial strains. This application highlights the potential for PCPA in developing antimicrobial surfaces for medical devices and environmental applications .

Functionalized Polymers

PCPA serves as a precursor for creating functionalized polymer systems through post-polymerization modification techniques. For instance, polymers containing pentafluorophenyl groups can be modified with primary amines to yield materials with tailored functionalities. This versatility allows for the development of stimuli-responsive coatings and bio-functional membranes .

Environmental Applications

The environmental impact of PCPA has been assessed through studies on its degradation and release characteristics when used in coatings. The release of tin compounds from organotin polymers derived from PCPA was evaluated in aqueous media, indicating potential environmental concerns related to leaching .

Case Study 1: Inertial Confinement Fusion Targets

In a study focusing on ICF, PCPA-based foams were synthesized and tested for their performance as targets in high-energy laser experiments. The results indicated that the incorporation of chlorinated acrylates significantly improved the energy deposition uniformity during laser interactions, making them suitable candidates for advanced fusion research .

Case Study 2: Antimicrobial Coatings

A series of experiments were conducted to evaluate the antimicrobial efficacy of PCPA-containing coatings. The biocidal activity was measured against several bacterial strains, demonstrating that even low concentrations of PCPA could effectively inhibit growth, suggesting its potential use in hospital settings to reduce infection rates .

特性

CAS番号 |

4513-43-3 |

|---|---|

分子式 |

C9H3Cl5O2 |

分子量 |

320.4 g/mol |

IUPAC名 |

(2,3,4,5,6-pentachlorophenyl) prop-2-enoate |

InChI |

InChI=1S/C9H3Cl5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 |

InChIキー |

KWQJKAHZHOILKK-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

正規SMILES |

C=CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。